REACTION_CXSMILES
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[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][S:16]([CH3:19])(=[O:18])=[O:17])[CH:12]=[CH:11][C:3]=1[C:4]([O:6]C(C)(C)C)=[O:5].Cl>O1CCOCC1>[Cl:1][C:2]1[CH:14]=[C:13]([CH2:15][S:16]([CH3:19])(=[O:18])=[O:17])[CH:12]=[CH:11][C:3]=1[C:4]([OH:6])=[O:5]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated upon completion
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C(=O)O)C=CC(=C1)CS(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |